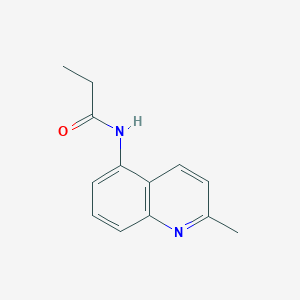![molecular formula C16H10F2N2OS B5401781 N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5401781.png)
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide, also known as DFB, is a small molecule compound that has been synthesized and studied for its potential applications in scientific research. DFB belongs to the class of thiazole-containing compounds, which have been shown to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. In
作用機序
The mechanism of action of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide is not fully understood, but it is believed to act on multiple targets in cells. In cancer cells, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to induce apoptosis by activating caspase-3 and -9 and downregulating anti-apoptotic proteins. N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In inflammation, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the NF-κB pathway, which is responsible for the production of pro-inflammatory cytokines. N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has also been reported to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to exhibit various biochemical and physiological effects in cells and animals. In cancer cells, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In animal models of inflammation, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to reduce the production of pro-inflammatory cytokines and improve tissue damage. N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has also been reported to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has several advantages for lab experiments, such as its small size, ease of synthesis, and low toxicity. However, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide also has some limitations, such as its low solubility in water and its limited stability in biological systems.
将来の方向性
There are several future directions for the study of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide. One direction is to investigate the potential of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another direction is to explore the structure-activity relationship of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide and its analogs to identify more potent and selective compounds. Additionally, the development of new synthetic methods for N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide and its analogs could improve the yield and scalability of the synthesis. Finally, the use of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide in combination with other drugs or therapies could enhance its therapeutic efficacy and reduce its limitations.
合成法
The synthesis of N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide involves the reaction of 3,4-difluoroaniline and 2-bromoacetophenone in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with thioamide to form N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide. The yield of the synthesis is reported to be around 50%.
科学的研究の応用
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been studied for its potential applications in various scientific research fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2OS/c17-12-7-6-11(8-13(12)18)14-9-22-16(19-14)20-15(21)10-4-2-1-3-5-10/h1-9H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMJOAJJOXVMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5401698.png)
![6-[(diethylamino)methyl]-N-[1-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5401699.png)
![2,6-bis[4-(4-aminophenoxy)phenyl]pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5401705.png)
![N,N-dimethyl-7-(3-methyl-2-furoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5401710.png)


![2-methoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide](/img/structure/B5401745.png)
![N-cyclopropyl-1-[(3,4-dimethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5401749.png)
![4-[1-cyano-2-(4-nitrophenyl)vinyl]benzoic acid](/img/structure/B5401754.png)
![1-ethyl-4-{[(3S*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5401774.png)
![1-[(phenylthio)acetyl]azocane](/img/structure/B5401782.png)
![7-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5401783.png)
![methyl {[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5401791.png)
![6-bromo-3-(2-methoxyphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5401795.png)